N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide
Description
N'-[(E)-(4-Chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a Schiff base derivative synthesized via the condensation of 2-methylquinoline-4-carbohydrazide with 4-chlorobenzaldehyde. Its structure features a quinoline core substituted with a methyl group at position 2 and a hydrazide moiety at position 4, which forms an imine bond (C=N) with the 4-chlorophenyl group.
Properties
Molecular Formula |
C18H14ClN3O |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C18H14ClN3O/c1-12-10-16(15-4-2-3-5-17(15)21-12)18(23)22-20-11-13-6-8-14(19)9-7-13/h2-11H,1H3,(H,22,23)/b20-11+ |
InChI Key |
IHOFQRGLDNIEAC-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves a condensation reaction between 4-chlorobenzaldehyde and 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for scaling up the process. The key steps involve ensuring the purity of the starting materials and optimizing the reaction conditions to maximize yield.
Chemical Reactions Analysis
Structural Characterization
The compound’s molecular formula is C₁₈H₁₄N₃OCl , with a molecular weight of 323 g/mol . Key spectral data includes:
NMR Analysis
-
¹H NMR :
-
Peaks at δ 11.82–11.84 ppm (s, NH protons)
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δ 8.08–8.15 ppm (s, aromatic protons)
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δ 7.22–7.91 ppm (m, aromatic multiplets)
-
δ 2.59–2.96 ppm (s, methyl group)
-
-
¹³C NMR :
-
δ 163.29 ppm (C=O carbonyl)
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δ 157.18–147.51 ppm (quinoline carbons)
-
δ 131.30–126.03 ppm (aromatic carbons)
-
Mass Spectrometry
Hydrolysis
Under acidic or basic conditions, the hydrazone linkage undergoes hydrolysis to regenerate the parent hydrazide and aldehyde:
This reaction is reversible and influenced by pH.
Nucleophilic Substitution
The chlorine atom on the phenyl ring undergoes nucleophilic substitution due to its electron-withdrawing effect, enabling reactions with nucleophiles like amines or thiols.
Thermal Stability
Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:
-
Thermal Degradation : Stable up to ~250°C before decomposition begins.
Reaction Mechanism Insights
The compound’s reactivity stems from:
-
Electrophilicity : Enhanced by the chlorine substituent on the phenyl ring.
-
Conjugation : The quinoline-hydrazone system allows charge delocalization.
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Hydrogen Bonding : NH groups participate in intermolecular interactions .
Stability and Purification
-
Solubility : Modest in polar aprotic solvents (e.g., DMSO) but poor in water .
-
Purification : Recrystallization from ethanol or column chromatography.
This compound serves as a versatile scaffold for further derivatization, with its reactivity profile enabling applications in medicinal chemistry and materials science. Further experimental validation of its reaction kinetics and mechanistic pathways remains an area of active research.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .
2. Anticancer Potential
Quinoline derivatives are also being investigated for their anticancer properties. The unique structure of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it could induce apoptosis in cancer cells, although more research is needed to fully understand its efficacy and mechanism .
3. Antimalarial Activity
The quinoline scaffold is historically significant in the development of antimalarial drugs. Compounds similar to this compound are being explored for their potential to combat malaria, particularly against chloroquine-resistant strains. The structure-activity relationship (SAR) studies indicate that modifications in the side chains can enhance activity against malaria parasites .
Table 1: Summary of Biological Activities
| Activity | Target Organism/Cell Line | Reference |
|---|---|---|
| Antibacterial | Mycobacterium smegmatis | |
| Pseudomonas aeruginosa | ||
| Anticancer | Various cancer cell lines | |
| Antimalarial | Plasmodium falciparum |
Case Study: Antimicrobial Screening
In one study, various derivatives of quinoline were synthesized and screened for antimicrobial activity. Among these, this compound exhibited the lowest minimum inhibitory concentration (MIC) values against Mycobacterium smegmatis, indicating strong potential as an antibacterial agent .
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Spectral Properties
- N'-[(E)-(6-Fluoro-2-hydroxyquinolin-3-yl)methylidene]pyridine-4-carbohydrazide () This analog replaces the 4-chlorophenyl group with a 6-fluoro-2-hydroxyquinolin-3-yl moiety.
- N'-[(E)-(2-Bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide () Substitution of the 4-chlorophenyl group with 2-bromophenyl introduces a heavier halogen, which may enhance lipophilicity and alter π-π stacking interactions. The bromine atom’s larger atomic radius could sterically hinder molecular packing compared to chlorine, as seen in crystallographic studies of related compounds .
- N'-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide () The hydroxyl group on the phenyl ring increases polarity and hydrogen-bonding capacity, contrasting with the chloro substituent’s electron-withdrawing nature. FTIR data (υmax = 3587 cm⁻¹ for -OH) confirm the presence of hydroxyl, which may improve aqueous solubility but reduce membrane permeability compared to the target compound .
Structural Analogues with Heterocyclic Modifications
- 2-[5-(4-Chlorophenyl)-tetrazol-1-yl]-N'-[(E)-(4-ethylphenyl)methylidene]-acetohydrazide (TH4, ) Replacement of the quinoline core with a tetrazole ring introduces a different pharmacophore. The tetrazole’s aromaticity and ability to act as a bioisostere for carboxylic acids may enhance metabolic stability. ESI-MS data ([M+H]⁺ = 375.05) and ¹³C NMR (δ = 170.2 ppm for C=O) confirm structural integrity .
- 4-Amino-5-benzoyl-N′-[(1E)-(4-chlorophenyl)-methylidene]-1,2-oxazole-3-carbohydrazide () The oxazole ring replaces quinoline, reducing planarity but introducing a nitrogen-rich heterocycle. This modification could alter binding interactions in biological targets. Elemental analysis (Calcd: C, 58.62; H, 3.55; N, 15.19) aligns with the theoretical formula .
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
Biological Activity
N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. Compounds in this class are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, summarizing key research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline core, which is often associated with various biological activities.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted that related quinoline derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 25 |
| Related Quinoline Derivative | B. subtilis | 30 |
Anticancer Activity
The anticancer potential of hydrazone derivatives has been explored in various studies. For instance, derivatives similar to the compound have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. Notably, one study reported that a related compound induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM .
Anti-inflammatory Activity
Hydrazone compounds have also been investigated for their anti-inflammatory effects. In vitro assays demonstrated that these compounds can inhibit pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways. A study indicated that a similar hydrazone reduced TNF-alpha levels in macrophage cultures by up to 40% at concentrations of 20 µM .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against various bacterial strains. The compound was tested against both resistant and non-resistant strains, showing promising results, particularly against Escherichia coli and Klebsiella pneumoniae, with MIC values significantly lower than those of standard antibiotics.
Case Study 2: Anticancer Properties
In another investigation, the compound's anticancer properties were assessed in vivo using xenograft models. Results indicated a substantial reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Q & A
Q. Q1. What are the standard synthetic methodologies for preparing N'-[(E)-(4-chlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide, and how can purity be optimized?
A1. The compound is synthesized via Schiff base condensation between 2-methylquinoline-4-carbohydrazide and 4-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid . Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of hydrazide to aldehyde minimizes side products.
- Purification : Recrystallization from ethanol/dichloromethane (3:1 v/v) yields >95% purity. Monitor by TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1) .
- Yield optimization : Reaction at 70°C for 6 hours improves yield (typically 75–85%) compared to room-temperature conditions .
Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key data should be prioritized?
A2. Use a multi-technique approach:
- IR spectroscopy : Confirm the presence of C=O (1690–1710 cm⁻¹), C=N (1600–1620 cm⁻¹), and N–H (3200–3300 cm⁻¹) stretches .
- ¹H NMR : Look for the hydrazone proton (CH=N) at δ 8.3–8.5 ppm and aromatic protons in the 7.0–8.5 ppm range. For example, in DMSO-d6, the quinoline H-3 proton appears at δ 8.51 ppm .
- Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 368.3 confirms the molecular formula C₁₉H₁₅ClN₃O .
Advanced Research Questions
Q. Q3. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended for refinement?
A3. Single-crystal X-ray diffraction (SCXRD) is essential for resolving E/Z isomerism and intermolecular interactions:
- Crystal system : Monoclinic (e.g., P2₁/c) with unit cell parameters a = 12.68 Å, b = 9.39 Å, c = 16.40 Å, β = 106.2° .
- Hydrogen bonding : N–H⋯O and C–H⋯π interactions stabilize the crystal lattice. For example, N–H⋯O bonds with distances of 2.85–3.10 Å are common in related hydrazides .
- Software : Use SHELXL for refinement (R₁ < 0.05) and WinGX/ORTEP for visualization of anisotropic displacement parameters .
Q. Q4. How should researchers address contradictions in spectroscopic vs. computational data (e.g., bond length discrepancies)?
A4. Contradictions often arise from dynamic effects (e.g., solvent interactions in solution vs. solid-state data):
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data. For example, computed C=N bond lengths (~1.28 Å) may differ slightly from SCXRD values (~1.30 Å) due to crystal packing forces .
- Dynamic NMR : Resolve tautomerism or rotational barriers by variable-temperature ¹H NMR (e.g., –40°C to 80°C in DMSO-d6) .
Q. Q5. What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?
A5. Design assays based on its structural analogs:
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., acetylcholinesterase or urease) due to the compound’s aromatic and chlorophenyl moieties .
- Kinetic assays : Use a spectrophotometric method (e.g., Ellman’s reagent for cholinesterase inhibition) with IC₅₀ determination. Typical protocols involve 10–100 µM compound concentrations in phosphate buffer (pH 7.4) .
- Control experiments : Include positive controls (e.g., galantamine for cholinesterase) and validate results with molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Q. Q6. How can solvent and temperature effects be systematically studied to optimize reaction conditions for derivatives?
A6. Employ a Design of Experiments (DoE) approach:
- Variables : Test solvents (DMF, ethanol, THF) and temperatures (25°C–80°C) in a 3×3 matrix.
- Response monitoring : Track reaction completion via HPLC (C18 column, acetonitrile/water gradient) and isolate intermediates for stability studies .
- Case study : Ethanol at 70°C maximizes yield (82%) for the parent compound, while DMF increases byproduct formation due to higher polarity .
Q. Q7. What are the best practices for handling and storing this compound to ensure long-term stability?
A7. Stability is influenced by light, moisture, and temperature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
